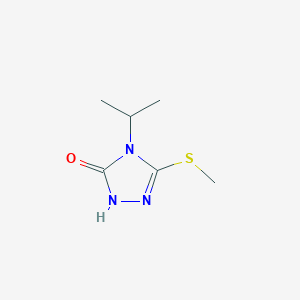
4-Isopropyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Isopropyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one is an organic compound belonging to the class of triazoles This compound is characterized by the presence of an isopropyl group, a methylthio group, and a triazolone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an isothiocyanate, followed by alkylation with isopropyl halide. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Isopropyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazolone ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
4-Isopropyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-Isopropyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the disruption of cell membrane integrity or inhibition of essential metabolic processes in microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Isopropyl-3-methylphenol
- 4-Isopropyl-3-(methylthio)phenol
- 4-Isopropyl-3-(methylthio)benzene
Uniqueness
4-Isopropyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one is unique due to its triazolone ring structure, which imparts distinct chemical and biological properties compared to other similar compounds
Propriétés
Formule moléculaire |
C6H11N3OS |
|---|---|
Poids moléculaire |
173.24 g/mol |
Nom IUPAC |
3-methylsulfanyl-4-propan-2-yl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C6H11N3OS/c1-4(2)9-5(10)7-8-6(9)11-3/h4H,1-3H3,(H,7,10) |
Clé InChI |
RAXHZVOSSAQFQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=O)NN=C1SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Hex-5-en-1-yl)oxy]-2-nitro-1-benzofuran](/img/structure/B12890904.png)
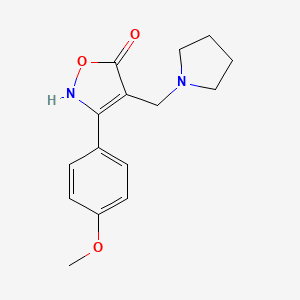
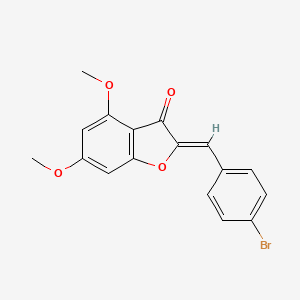
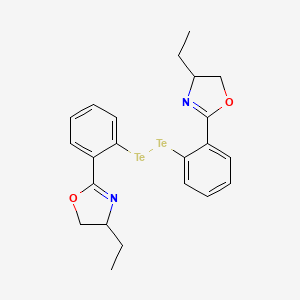
![N-(2-Oxo-2,3-dihydrobenzo[d]oxazol-5-yl)acrylamide](/img/structure/B12890921.png)
![(R)-Dicyclohexyl(2'-(diphenylphosphino)-6,6'-dimethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12890922.png)


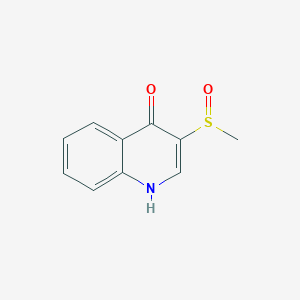
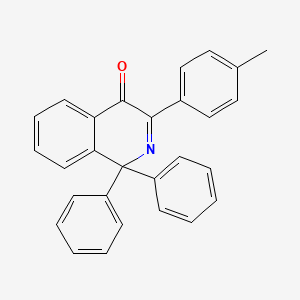
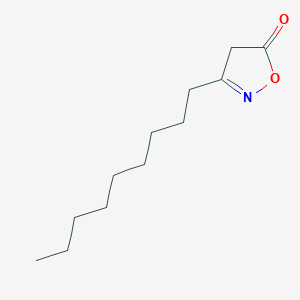
![2-(Aminomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12890939.png)

![4-(3-(2-Methylbenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12890943.png)
